![molecular formula C19H14BrN3OS B2455305 N-(4-bromophényl)-3-méthyl-6-phénylimidazo[2,1-b]thiazole-2-carboxamide CAS No. 879918-43-1](/img/structure/B2455305.png)
N-(4-bromophényl)-3-méthyl-6-phénylimidazo[2,1-b]thiazole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-bromophenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide” is a compound that belongs to the class of thiazoles . Thiazoles are important heterocyclic compounds that have been investigated for their diverse biological activities . They have been found to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Synthesis Analysis
The synthesis of thiazole derivatives involves the creation of compounds containing the thiazole ring with variable substituents . The specific synthesis process for “N-(4-bromophenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide” is not explicitly mentioned in the available resources.
Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton is between 7.27 and 8.77 ppm .
Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 . The specific physical and chemical properties of “N-(4-bromophenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide” are not explicitly mentioned in the available resources.
Mécanisme D'action
Target of Action
The primary target of N-(4-bromophenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide is Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the biosynthesis of pantothenate, a key precursor for the biosynthesis of coenzyme A, which is essential for various metabolic processes in the bacterium.
Mode of Action
The compound interacts with its target, Pantothenate synthetase, by binding to its active site . This interaction inhibits the normal function of the enzyme, thereby disrupting the biosynthesis of pantothenate and, consequently, coenzyme A. This disruption in the metabolic processes of the bacterium leads to its inability to grow and survive .
Biochemical Pathways
The compound affects the pantothenate and coenzyme A biosynthesis pathway . By inhibiting Pantothenate synthetase, the compound prevents the conversion of pantoate and beta-alanine into pantothenate, a critical step in the biosynthesis of coenzyme A. The downstream effect of this inhibition is a disruption in the various metabolic processes that rely on coenzyme A, including the citric acid cycle and fatty acid metabolism .
Pharmacokinetics
The compound was designed using in silico admet prediction , suggesting that its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties were considered during its design to ensure optimal bioavailability.
Result of Action
The compound has shown significant in vitro antitubercular activity. Specifically, it displayed an IC50 of 2.32 μM and an IC90 of 7.05 μM against Mycobacterium tuberculosis H37Ra . This suggests that the compound is capable of inhibiting the growth of the bacterium at these concentrations. Furthermore, no acute cellular toxicity was observed at concentrations greater than 128 μM towards the MRC-5 lung fibroblast cell line , indicating a good safety profile.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BRD-708 in lab experiments is its potency and selectivity for BRD4. This allows for more targeted and specific inhibition of this protein, which can help to minimize off-target effects. However, one limitation is that its efficacy may vary depending on the specific cancer cell line being studied.
Orientations Futures
There are several potential future directions for the investigation of BRD-708. One area of interest is its potential use in combination with other anticancer agents, as it has been shown to have synergistic effects in preclinical models. Additionally, further studies are needed to determine its efficacy in vivo and to investigate potential biomarkers that may predict response to treatment. Finally, the development of more potent and selective inhibitors of bromodomain-containing proteins, including BRD4, is an area of active research.
Méthodes De Synthèse
The synthesis of BRD-708 involves a multistep process that begins with the reaction of 4-bromobenzoic acid with thionyl chloride to form 4-bromobenzoyl chloride. This intermediate is then reacted with 2-amino-3-methylimidazo[1,2-a]pyridine to form the corresponding amide. The final step involves the reaction of this intermediate with phenyl isothiocyanate to form BRD-708.
Applications De Recherche Scientifique
- Des chercheurs ont étudié les effets cytotoxiques des arylidènehydrazides de l’acide [6-(4-bromophényl)imidazo[2,1-b]thiazol-3-yl]acétique sur des lignées cellulaires tumorales humaines. Notamment, ce composé a démontré des effets puissants contre les cellules cancéreuses de la prostate . Les thiazoles, y compris ce dérivé, sont prometteurs en tant qu’agents antitumoraux potentiels.
- Des dérivés de carboxamides d’imidazo[2,1-b]thiazole ont été explorés pour leur activité antimycobactérienne. Ces composés ont été évalués contre Mycobacterium tuberculosis H37Rv. L’étude a révélé des résultats prometteurs, suggérant leur potentiel en tant qu’agents antimycobactériens .
- Le composé 3b, un membre de la famille des imidazo[2,1-b]thiazoles, a montré une activité inhibitrice contre diverses lignées cellulaires cancéreuses. Il a notamment montré des effets remarquables contre les lignées cellulaires leucémiques (SR et HL-60) et la lignée cellulaire de cancer de la prostate DU-145 . Ces résultats mettent en évidence son potentiel en thérapie anticancéreuse.
- Les thiazoles, y compris le composé mentionné, se trouvent dans des molécules biologiquement actives telles que le sulfathiazole (un médicament antimicrobien), le Ritonavir (un médicament antirétroviral), l’Abafungin (un médicament antifongique), la bléomycine et la Tiazofurine (un médicament antinéoplasique) . Leurs activités biologiques diverses en font des cibles intrigantes pour des recherches plus approfondies.
- Les thiazoles servent de matériaux parents pour divers composés chimiques, notamment les médicaments soufrés, les biocides, les fongicides, les colorants et les accélérateurs de réactions chimiques. Leur nature polyvalente les rend précieux dans la découverte de médicaments et d’autres applications .
- Il est intéressant de noter que le cycle thiazole se retrouve naturellement dans la vitamine B1 (thiamine). La thiamine joue un rôle crucial dans la libération d’énergie à partir des glucides pendant le métabolisme et soutient le fonctionnement normal du système nerveux en favorisant la synthèse des neurotransmetteurs, tels que l’acétylcholine .
Activité Antitumorale et Cytotoxique
Agents Antimycobactériens
Évaluation Anticancéreuse
Signification Biologique
Matériel Parent pour les Composés Chimiques
Vitamine B1 (Thiamine)
Analyse Biochimique
Biochemical Properties
The biochemical properties of N-(4-bromophenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide are largely determined by its interactions with various biomolecules. For instance, it has been found to have potent inhibitory activities against COX enzymes . The nature of these interactions is likely due to the specific structural features of the compound, including the presence of the thiazole ring and the bromophenyl group .
Cellular Effects
N-(4-bromophenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide has been shown to have significant effects on various types of cells. For example, certain derivatives of this compound have demonstrated promising antimicrobial activity . Additionally, some derivatives have shown significant activity against breast cancer cell lines . These effects on cell function may be due to the compound’s impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-(4-bromophenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide is complex and involves interactions with various biomolecules. Molecular docking studies have suggested that active compounds display good docking scores within the binding pocket of selected targets . This suggests that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Given the compound’s demonstrated biological activities, it is likely that it exhibits stability and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Given the compound’s demonstrated biological activities, it is likely that it exhibits dose-dependent effects, including potential toxic or adverse effects at high doses .
Metabolic Pathways
Given the compound’s demonstrated biological activities, it is likely that it interacts with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
Given the compound’s demonstrated biological activities, it is likely that it interacts with various transporters or binding proteins and may have effects on its localization or accumulation .
Subcellular Localization
Given the compound’s demonstrated biological activities, it is likely that it is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Propriétés
IUPAC Name |
N-(4-bromophenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3OS/c1-12-17(18(24)21-15-9-7-14(20)8-10-15)25-19-22-16(11-23(12)19)13-5-3-2-4-6-13/h2-11H,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLNXCWQSZJJIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


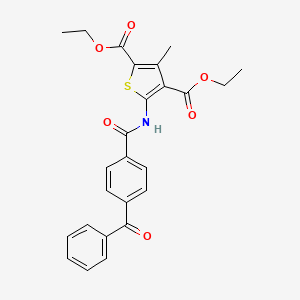
![2,2,2-Trifluoro-N-[(5-methylpiperidin-2-yl)methyl]acetamide](/img/structure/B2455228.png)
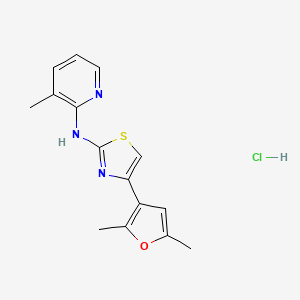
![2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2455232.png)
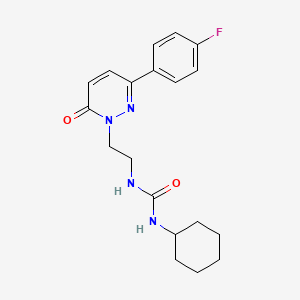
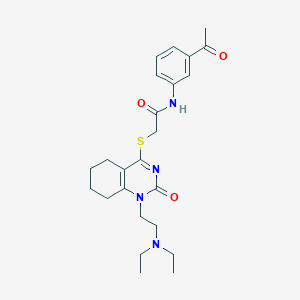
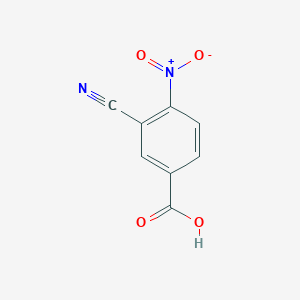
![4-(2-(4,5-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide](/img/structure/B2455237.png)
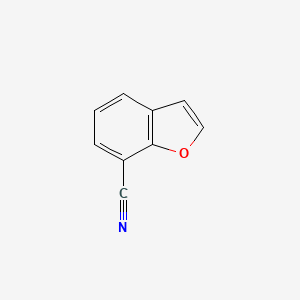
![4-[3-(Triazol-1-ylmethyl)azetidin-1-yl]sulfonyl-2,1,3-benzothiadiazole](/img/structure/B2455241.png)

![(8aR)-2-benzyl-octahydropyrrolo[1,2-a]piperazine-1,4,7-trione](/img/structure/B2455243.png)
![N-(2,2-dimethoxyethyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2455244.png)